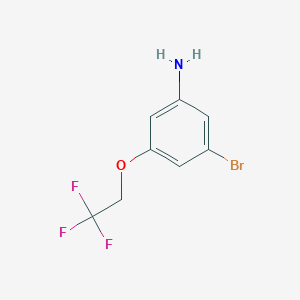

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline

Description

Properties

IUPAC Name |

3-bromo-5-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJCHSINCJGVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Functional Group Introduction

A typical starting material is a bromo-substituted aromatic compound bearing a suitable leaving group or precursor for the trifluoroethoxy substituent. The trifluoroethoxy group can be introduced via nucleophilic aromatic substitution or etherification reactions involving trifluoroethanol derivatives.

Bromination and Amination

Bromination is usually performed selectively at the 3-position of the aromatic ring, often controlled by directing effects of existing substituents. Amination can be introduced via nitration followed by reduction or direct substitution methods.

Stepwise Synthesis Example (Adapted from Related Patent CN101168510A)

Although this patent focuses on 3-bromo-5-trifluoromethylaniline, the methodology is adaptable for trifluoroethoxy analogs such as this compound.

| Step Number | Reaction Type | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetylation | Acetic acid, acetic anhydride, 50-60 °C | Protection of amino group via acetylation to prevent side reactions during nitration | 98 | Reaction monitored until raw material disappears; solid isolated by filtration |

| 2 | Nitration | Sulfuric acid, nitric acid, 10-20 °C | Introduction of nitro group at desired position | Not specified | Careful temperature control to avoid over-nitration |

| 3 | Deacetylation | 30% HCl, reflux | Removal of acetyl protecting group to regenerate amino group | Not specified | Adjust pH to alkaline after hydrolysis, isolate amine by filtration |

| 4 | Deamination | Sulfuric acid, sodium nitrite, phosphoric acid, cupric oxide | Diazotization and replacement of amino group with hydrogen or other substituents | Not specified | Reaction performed under controlled temperature; intermediate diazonium salts formed |

| 5 | Reduction | Iron powder, glacial acetic acid, reflux | Reduction of nitro group to amino group | Not specified | Final step to obtain target aniline compound |

This multi-step process is designed for industrial scalability with an overall yield of approximately 43% for related trifluoromethyl aniline compounds.

Specific Considerations for Trifluoroethoxy Substitution

The trifluoroethoxy group is more electron-withdrawing and sterically demanding than trifluoromethyl, which may influence reaction rates and regioselectivity. Etherification to install the trifluoroethoxy group typically involves:

- Reaction of phenolic precursors with 2,2,2-trifluoroethyl halides or trifluoroethyl tosylates under basic conditions.

- Use of phase transfer catalysts or strong bases to facilitate the ether bond formation.

Subsequent bromination and amination steps must be optimized to prevent cleavage or rearrangement of the trifluoroethoxy substituent.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Acetylation temperature | 50–60 °C | Ensures selective protection of amino group |

| Nitration temperature | 10–20 °C | Prevents over-nitration and side reactions |

| Deacetylation reagent | 30% hydrochloric acid | Hydrolyzes acetyl group, regenerating free amine |

| Deamination agents | Sodium nitrite, sulfuric acid, phosphoric acid, cupric oxide | Diazotization followed by substitution reactions |

| Reduction agent | Iron powder, glacial acetic acid | Reduces nitro to amino group |

| Overall yield | ~43% (for related trifluoromethyl analogs) | Yield may vary depending on substituent and reaction optimization |

Research Findings and Industrial Relevance

- The described synthetic route employs conventional unit reactions, making it suitable for scale-up and industrial manufacture.

- The presence of trifluoroethoxy enhances lipophilicity, which is beneficial for pharmaceutical intermediates, but requires careful reaction condition control to maintain functional group integrity.

- Alternative synthetic routes may involve direct amination of brominated trifluoroethoxybenzenes or use of palladium-catalyzed coupling reactions, though these are less documented.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Oxidation: Formation of nitro or nitroso compounds.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trifluoroethoxy vs. Trifluoromethoxy

3-Bromo-5-(trifluoromethoxy)aniline (CAS 914636-35-4)

- Molecular Formula: C₇H₅BrF₃NO

- Molecular Weight : 256.02 g/mol

- Substituents : Bromine (position 3), trifluoromethoxy (-OCF₃, position 5).

- Key Differences :

- The trifluoromethoxy group is smaller and more electron-withdrawing than trifluoroethoxy, leading to higher reactivity in electrophilic substitutions.

- Lower molecular weight (256.02 vs. 272.05) due to the absence of a CH₂ group.

- Applications : Used in agrochemical research for its enhanced electronic effects .

3-Bromo-5-chloro-2-(2-fluoroethoxy)aniline (CAS 1503999-29-8)

- Molecular Formula: C₈H₈BrClFNO

- Molecular Weight : 268.51 g/mol

- Substituents : Bromine (position 3), chlorine (position 5), 2-fluoroethoxy (-OCH₂F, position 2).

- Key Differences :

- Additional chlorine substituent increases steric hindrance and alters regioselectivity in reactions.

- Fluoroethoxy group (-OCH₂F) is less electron-withdrawing than trifluoroethoxy.

- Applications : Explored in pesticide development due to halogen diversity .

Halogen and Substituent Position Variations

2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)

- Molecular Formula : C₇H₅BrF₃N

- Molecular Weight : 240.02 g/mol

- Substituents : Bromine (position 2), trifluoromethyl (-CF₃, position 5).

- Key Differences :

- CF₃ is strongly electron-withdrawing but lacks the oxygen atom present in trifluoroethoxy.

- Positional isomerism (bromine at position 2 vs. 3) affects electronic distribution and reaction pathways.

- Applications : Intermediate in pharmaceuticals, particularly for CF₃-containing drugs .

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS 1805580-11-3)

- Molecular Formula : C₇H₄BrF₄N

- Molecular Weight : 258.02 g/mol (calculated)

- Substituents : Bromine (position 4), fluorine (position 2), CF₃ (position 5).

- Key Differences :

- Fluorine introduces additional steric and electronic effects.

- Bromine at position 4 alters regiochemistry in coupling reactions.

- Applications : Investigated in fluorinated drug candidates .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline is an organic compound characterized by a bromine atom and a trifluoroethoxy group attached to an aniline moiety. Its molecular formula is C8H6BrF4NO, with a molecular weight of 288.04 g/mol. The unique structural features of this compound contribute to its biological activity, particularly its interactions with specific molecular targets within biological systems. This article aims to provide a comprehensive review of the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of this compound is primarily linked to its lipophilicity , which enhances its ability to penetrate cellular membranes. The trifluoroethoxy group increases the compound's hydrophobic characteristics, facilitating interactions with various biological targets such as enzymes and receptors. Additionally, the presence of the bromine atom may enhance binding affinity through halogen bonding interactions.

Biological Activity Overview

Research indicates that this compound exhibits potential pharmacological properties. Its interactions with specific molecular targets suggest implications for various therapeutic applications.

Table 1: Biological Activity Profile

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with Trypanosoma brucei AdoMetDC (S-Adenosylmethionine decarboxylase), an essential enzyme in the polyamine pathway. The compound demonstrated selective inhibition over human enzyme variants, indicating potential for targeted therapy against trypanosomiasis .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives similar to this compound were evaluated for their efficacy against various bacterial strains. The results indicated that modifications to the trifluoroethoxy group significantly influenced antimicrobial activity, suggesting that this compound may also possess similar properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of both the bromine and trifluoroethoxy groups in enhancing biological activity. Comparative analysis with structurally similar compounds has shown that variations in these substituents can lead to significant differences in pharmacological profiles.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-(trifluoromethyl)aniline | Bromine and trifluoromethyl groups | Potential anti-cancer properties |

| Ethyl 4-bromo-3-(trifluoromethyl)benzoate | Bromine and trifluoromethyl groups | Antimicrobial activity |

| 5-Ethoxy-3-bromo-4-fluorophenol | Ethoxy and fluorine substitutions | Activity against certain pathogens |

Q & A

Q. Table 1. Key Synthetic Parameters for Bromination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑↑ with control |

| Solvent | DCM/AcOH (1:1) | Maximizes Br₂ solubility |

| Catalyst (FeCl₃) | 5 mol% | Reduces side products |

Q. Table 2. Comparative Reactivity in Cross-Coupling

| Substrate | Coupling Efficiency (%) | Reference |

|---|---|---|

| 3-Bromo-5-(trifluoroethoxy)aniline | 78% (Suzuki) | |

| 3-Bromo-5-methylaniline | 65% (Suzuki) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.